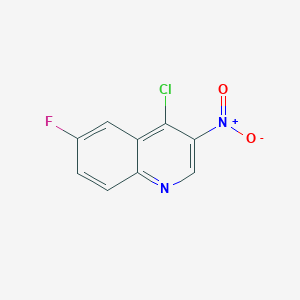

4-Cloro-6-fluoro-3-nitroquinolina

Descripción general

Descripción

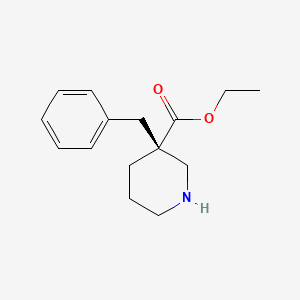

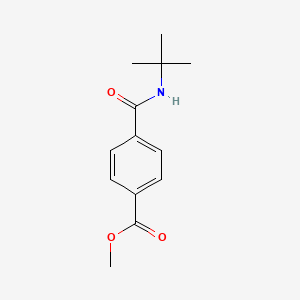

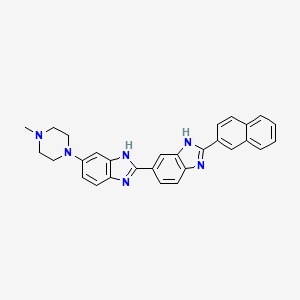

“4-Chloro-6-fluoro-3-nitro-quinoline” is a specialty product used in proteomics research . It has a molecular formula of C9H4ClFN2O2 and a molecular weight of 226.594 .

Synthesis Analysis

Quinoline and its derivatives are synthesized using various methods. Classical methods include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used .

Molecular Structure Analysis

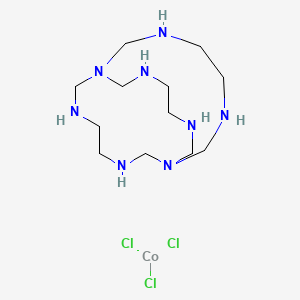

The molecular structure of “4-Chloro-6-fluoro-3-nitro-quinoline” consists of a quinoline core with chlorine, fluorine, and nitro groups attached . The average mass is 226.592 Da, and the monoisotopic mass is 225.994537 Da .

Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Physical and Chemical Properties Analysis

“4-Chloro-6-fluoro-3-nitro-quinoline” has a molecular formula of C9H4ClFN2O2 and a molecular weight of 226.594 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.

Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

Los derivados de quinolina se han evaluado por su potencial antimicrobiano contra diversas cepas bacterianas como V. cholera, B. subtilis, K. pneumoniae, S. aureus y E. coli. El compuesto "4-Cloro-6-fluoro-3-nitroquinolina" podría utilizarse potencialmente en aplicaciones de investigación similares debido a su similitud estructural con otras quinolinas que han demostrado actividad antimicrobiana .

Síntesis farmacéutica

Las quinolonas fluoradas son importantes en la síntesis de fármacos antibacterianos. Un ejemplo es el clorhidrato de ciprofloxacino, donde una quinolona fluorada es un intermedio en su síntesis . "this compound" puede servir como intermedio o precursor en la síntesis de compuestos farmacéuticos similares.

Síntesis orgánica y producción de colorantes

Compuestos como "4-Fluoro-3-nitroanilina", que comparten algunas características estructurales con "this compound", se utilizan en la preparación de tintes comerciales para el cabello y son intermediarios importantes en la síntesis orgánica . Esto sugiere que "this compound" también podría encontrar aplicaciones en estas áreas.

Investigación proteómica

"this compound" está disponible para su compra como producto especializado para la investigación proteómica, lo que indica su uso en este campo para estudiar proteínas e interacciones entre ellas .

Revisión de la literatura y análisis de datos

La revisión de la literatura de datos sobre quinolonas fluoradas puede proporcionar información sobre la síntesis y aplicación de estos compuestos durante la última década . Esto puede guiar la investigación sobre "this compound" comparándola con análogos estructurales.

Mecanismo De Acción

Quinolines, including “4-Chloro-6-fluoro-3-nitro-quinoline”, exhibit important biological activities. They are used extensively in the treatment of various diseases . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There is a continuous need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions in the research of “4-Chloro-6-fluoro-3-nitro-quinoline” and similar compounds could be focused on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

IUPAC Name |

4-chloro-6-fluoro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKXABQYVUAKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445405 | |

| Record name | 4-chloro-6-fluoro-3-nitro-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99010-07-8 | |

| Record name | 4-Chloro-6-fluoro-3-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99010-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-fluoro-3-nitro-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone](/img/structure/B1600616.png)

![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1600621.png)